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Introduction

UNC8153 is a novel, potent, and selective degrader of the nuclear receptor-binding SET
domain-containing 2 (NSD2) protein.[1][2][3] NSD2 is a histone methyltransferase that plays a
crucial role in gene regulation by catalyzing the dimethylation of histone H3 at lysine 36
(H3K36me2). Aberrant NSD2 activity is implicated in the pathogenesis of various cancers,
including multiple myeloma and acute lymphoblastic leukemia. UNC8153 acts by inducing the
proteasome- and neddylation-dependent degradation of NSD2, leading to a reduction in
cellular H3K36me?2 levels.[1][4] This targeted protein degradation approach has shown promise
in downregulating pathological phenotypes in cancer cells, including anti-proliferative and anti-
adhesive effects in multiple myeloma cells.[1][2][3]

These application notes provide a comprehensive overview of the preclinical rationale and
experimental protocols for utilizing UNC8153 and its optimized analogue, UNC8732, in
combination with other anticancer agents. The provided information is intended to guide
researchers in designing and executing studies to explore the synergistic potential of NSD2
degradation in various cancer models.

Rationale for Combination Therapies

The degradation of NSD2 can induce anti-tumor effects; however, combination strategies may
offer enhanced efficacy, overcome potential resistance mechanisms, and broaden the
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therapeutic window. The following rationales support the combination of UNC8153 or its
analogues with other cancer drugs:

o Synergy with KRAS Inhibitors: Preclinical studies have demonstrated a synergistic effect
between NSD2 inhibitors and KRAS G12C inhibitors, such as sotorasib, in KRAS-driven
pancreatic and lung cancer models. This suggests that targeting both the primary oncogenic
driver (mutant KRAS) and a key epigenetic regulator (NSD2) can lead to more profound and
sustained anti-tumor responses.

e Overcoming Glucocorticoid Resistance: In acute lymphoblastic leukemia (ALL) cells with
NSD2 gain-of-function mutations, the NSD2 degrader UNC8732 has been shown to restore
sensitivity to glucocorticoids like dexamethasone. The combination of UNC8732 and
dexamethasone resulted in a significant increase in apoptosis and a greater reduction in cell
viability compared to either agent alone.[4]

o Targeting Compensatory Signaling Pathways: NSD2 has been implicated in the regulation of
several oncogenic signaling pathways, including the NF-kB, Wnt/3-catenin, Akt/Erk, and
STAT3 pathways.[5][6][7][8][9] Combining NSD2 degradation with inhibitors of these
pathways may represent a rational strategy to achieve synergistic anti-cancer effects.

» Combination with Other Epigenetic Modifiers: There is a strong rationale for combining NSD2
inhibitors with other epigenetic-modifying drugs, such as EZH2 inhibitors, DOTLL inhibitors,
BRD4 inhibitors, and histone deacetylase (HDAC) inhibitors, to achieve a more
comprehensive reprogramming of the cancer epigenome.

Data Presentation
Combination of UNC8732 and Dexamethasone in NSD2-
mutant Acute Lymphoblastic Leukemia (ALL)

The following tables summarize the quantitative data from a study investigating the
combination of the UNC8153-related NSD2 degrader, UNC8732, with dexamethasone in
isogenic RCH-ACV ALL cell lines (wild-type NSD2 vs. NSD2 p.E1099K mutant).

Table 1: Effect of UNC8732 and Dexamethasone Combination on Cell Viability of NSD2-mutant
RCH-ACV Cells[4]
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Treatment Group Concentration Cell Viability (%)

UNC8884 (control) 10 uM ~80%
UNC8732 1uM ~60%
UNC8732 5uM ~35%
UNC8732 10 uM ~15%
Dexamethasone 1uM ~80%
UNC8732 + Dexamethasone 1uyM+1puM ~45%
UNC8732 + Dexamethasone 5uM + 1 pM ~20%
UNC8732 + Dexamethasone 10 uM + 1 pM <10%

o Data are approximated from graphical representations in the source material and represent
cell viability after 18 days of pretreatment with UNC8732 or UNC8884, followed by a 72-hour
treatment with dexamethasone.

Table 2: Effect of UNC8732 and Dexamethasone Combination on Apoptosis of NSD2-mutant
RCH-ACYV Cells[4]

. Apoptosis (% Annexin V
Treatment Group Concentration

positive cells)

UNC8884 (control) 10 uM <5%
UNC8732 1 pM ~5%
UNC8732 5uM ~10%
UNC8732 10 uM ~15%
Dexamethasone 1uM <5%
UNC8732 + Dexamethasone 1uyM+1puM ~10%
UNC8732 + Dexamethasone 5uM + 1 pM ~20%
UNC8732 + Dexamethasone 10uM + 1 uM >30%
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» Data are approximated from graphical representations in the source material and represent
the percentage of apoptotic cells after 18 days of pretreatment with UNC8732 or UNC8884,
followed by a 72-hour treatment with dexamethasone.

Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-
Glo® Luminescent Assay

This protocol describes a method to determine the number of viable cells in culture based on
the quantitation of ATP, which is an indicator of metabolically active cells.[10][11][12][13]

Materials:
o CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
o Opaque-walled multiwell plates (96-well or 384-well)
o Multichannel pipette
o Plate shaker
e Luminometer
» Cancer cell lines of interest
e UNCB8153/UNC8732 and combination drug(s)
o Complete cell culture medium
Procedure:
o Cell Seeding:
o Trypsinize and count the cells.

o Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per
well in a final volume of 100 pL of complete culture medium.
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o Include wells with medium only for background luminescence measurement.

o Incubate the plate at 37°C in a humidified 5% CO:z incubator for 24 hours to allow for cell
attachment.

e Compound Treatment:

o Prepare serial dilutions of UNC8153/UNC8732 and the combination drug in culture
medium to achieve the desired final concentrations.

o For combination studies, a matrix of concentrations for both drugs should be prepared.

o Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug
concentration.

o Carefully remove the medium from the wells and add 100 pL of the medium containing the
different drug concentrations or vehicle control.

o Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a
humidified 5% CO:2 incubator.

o Assay Procedure:

[¢]

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

o Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in
each well (e.g., 100 pL for a 96-well plate).

o Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]

o Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
[10]

o Record the luminescence using a luminometer.
e Data Analysis:

o Subtract the average background luminescence from all experimental values.
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o Calculate the percentage of cell viability for each treatment group relative to the vehicle-
treated control.

o For combination studies, synergy can be calculated using models such as the Bliss
independence or Loewe additivity model.

Protocol 2: Apoptosis Assessment by Annexin V and
Propidium lodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify
the externalization of phosphatidylserine in early-stage apoptotic cells and PI to identify late-
stage apoptotic and necrotic cells with compromised cell membranes.[14][15][16][17]

Materials:

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
e Propidium lodide (PI) solution

» 1X Binding Buffer

e Phosphate-Buffered Saline (PBS)

e Flow cytometer

» Cancer cell lines of interest

e UNCB8153/UNC8732 and combination drug(s)

Procedure:

¢ Cell Seeding and Treatment:

o Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with
UNC8153/UNC8732 and the combination drug(s) at the desired concentrations for the
specified duration.

o Include appropriate vehicle controls.
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e Cell Harvesting:

o For adherent cells, gently wash the cells with PBS and detach them using trypsin-EDTA.
Neutralize the trypsin with complete medium and collect the cells by centrifugation (300 x
g for 5 minutes).

o For suspension cells, collect the cells directly by centrifugation.

o Collect both the floating and adherent cells to ensure all apoptotic cells are included in the
analysis.

e Staining:

o Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a
concentration of approximately 1 x 10° cells/mL.[14]

o Transfer 100 pL of the cell suspension (1 x 10° cells) to a flow cytometry tube.[16]

o Add 5 pL of Annexin V-FITC to the cell suspension.[14][17]

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

o Add 5 pL of PI staining solution.[17]

o Add 400 uL of 1X Binding Buffer to each tube.[14]

o Flow Cytometry Analysis:

o Analyze the cells by flow cytometry within one hour of staining.

o Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells
stained with PI only) to set up compensation and gates.

o Quantify the percentage of cells in each quadrant:

= Annexin V- / PI- (Live cells)

= Annexin V+ / PI- (Early apoptotic cells)
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= Annexin V+ / Pl+ (Late apoptotic/necrotic cells)

= Annexin V- / Pl+ (Necrotic cells)

Visualizations
Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for UNC8153 in
Combination Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11927437#using-unc8153-in-combination-with-other-
cancer-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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